

# Unraveling the Molecular Fragmentation of 4-Acetamidoantipyrine-d3: A Technical Guide

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## Compound of Interest

Compound Name: 4-Acetamidoantipyrine-d3

Cat. No.: B030450

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This in-depth technical guide provides a comprehensive analysis of the mass spectrum of **4-Acetamidoantipyrine-d3**, a deuterated analog of a known metabolite of the drug Metamizole (Dipyrone). Understanding the fragmentation behavior of this and related compounds is crucial for their identification and quantification in various matrices, a critical aspect of drug metabolism and pharmacokinetic studies. This document outlines the key mass spectral data, proposes detailed fragmentation pathways, and provides standardized experimental protocols.

## Mass Spectral Data

The quantitative data presented below is derived from the Electron Ionization (EI) mass spectrum of the non-deuterated 4-Acetamidoantipyrine, obtained from the NIST Mass Spectrometry Data Center. The data for the deuterated analog, **4-Acetamidoantipyrine-d3**, is inferred based on the established fragmentation pattern, with a mass shift of +3 Da for fragments retaining the deuterated acetyl group.

Table 1: Key Physicochemical Properties

Property	4-Acetamidoantipyrine	4-Acetamidoantipyrine-d3
Molecular Formula	C <sub>13</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	C <sub>13</sub> H <sub>12</sub> D <sub>3</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	245.28 g/mol	248.30 g/mol
Monoisotopic Mass	245.1164 Da	248.1353 Da

Table 2: Major Fragment Ions in the EI Mass Spectrum of 4-Acetamidoantipyrine

m/z	Relative Intensity (%)	Proposed Fragment Ion
245	35	[M] <sup>+</sup> • (Molecular Ion)
203	100	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup> •
188	15	[M - C <sub>2</sub> H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
160	20	[C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O] <sup>+</sup>
119	10	[C <sub>7</sub> H <sub>7</sub> N <sub>2</sub> ] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
43	85	[CH <sub>3</sub> CO] <sup>+</sup>

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of **4-Acetamidoantipyrine-d3**

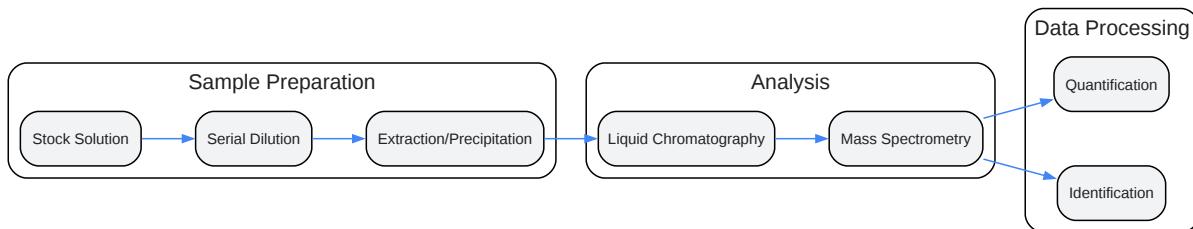
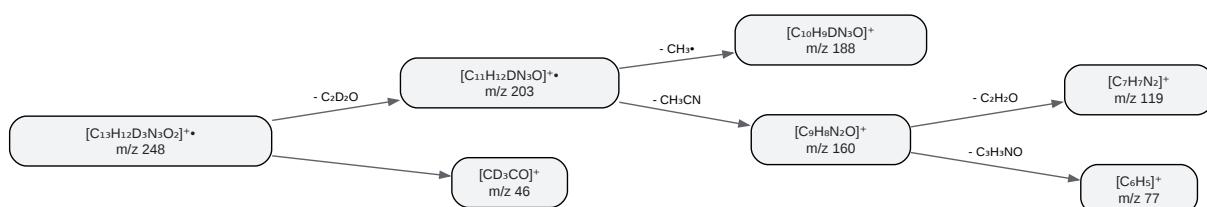
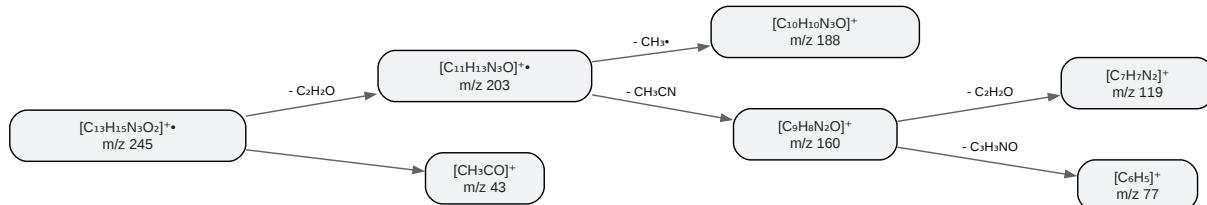
m/z	Relative Intensity (%)	Proposed Fragment Ion
248	~35	$[M]^{+\bullet}$ (Molecular Ion)
203	~100	$[M - C_2D_2O]^{+\bullet}$
188	~15	$[M - C_2D_2O - CH_3]^+$
160	~20	$[C_9H_8N_2O]^+$
119	~10	$[C_7H_7N_2]^+$
77	~25	$[C_6H_5]^+$
46	~85	$[CD_3CO]^+$

## Proposed Fragmentation Pathways

The fragmentation of 4-Acetamidoantipyrine and its deuterated analog under Electron Ionization (EI) is primarily driven by the lability of the acetyl group and subsequent cleavages within the pyrazolone ring structure.

## Fragmentation of 4-Acetamidoantipyrine

The fragmentation cascade begins with the molecular ion at m/z 245. The most prominent fragmentation is the loss of a neutral ketene molecule ( $CH_2=C=O$ ) from the acetamido group, leading to the base peak at m/z 203. This is a common fragmentation pathway for N-acetylated compounds.<sup>[1]</sup> Further fragmentation of the m/z 203 ion occurs through various pathways, including the loss of a methyl radical and cleavage of the pyrazolone ring, resulting in the observed ions at m/z 188, 160, 119, and 77. The intense peak at m/z 43 corresponds to the stable acetyl cation ( $[CH_3CO]^+$ ).



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## References

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
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